molecular formula C10H18F2N2O2 B2613865 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid CAS No. 1975118-20-7

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid

Cat. No.: B2613865
CAS No.: 1975118-20-7
M. Wt: 236.263
InChI Key: XRUBAMOCXNATTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the 2,2-difluoroethyl group onto the piperazine ring. Researchers have employed various synthetic routes to achieve the desired structure. These methods often involve protecting groups, functional group transformations, and purification steps. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular structure of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid reveals a piperazine moiety substituted with a 2,2-difluoroethyl group at one position and a 2-methylpropanoic acid group at another. The piperazine ring confers potential biological activity, while the fluorinated ethyl group may influence lipophilicity and receptor interactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Researchers have explored its reactivity with other functional groups, leading to derivatives with altered properties. Investigating its behavior under different conditions provides insights into its versatility .

Mechanism of Action

The precise mechanism of action for 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its biological targets and pathways .

Future Directions

: ChemScene. 3-(4-(2,2-Difluoroethyl)piperazin-1-yl)propanoic acid. : ChemicalBook. 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid.

Properties

IUPAC Name

3-[4-(2,2-difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(10(15)16)6-13-2-4-14(5-3-13)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBAMOCXNATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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